molecular formula C15H16BrClN2S B3440921 1-[(5-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine

1-[(5-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine

Cat. No.: B3440921
M. Wt: 371.7 g/mol
InChI Key: WPBONCDIVBCARM-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromothiophene and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation of Piperazine: The bromothiophene intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) to form the 1-[(5-Bromothiophen-2-yl)methyl]piperazine.

    Introduction of the Chlorophenyl Group: The final step involves the reaction of 1-[(5-Bromothiophen-2-yl)methyl]piperazine with 2-chlorobenzyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various biological targets, modulating their activity. The bromothiophene and chlorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromothiophen-2-yl)methyl]piperazine
  • 1-(5-Bromothiophen-2-yl)-4-(methyl-d3)piperazine
  • 1-(5-Bromothiophen-2-yl)-4-(methyl-d3)piperazine-2,2,3,3,5,5,6,6-d8

Uniqueness

1-[(5-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine is unique due to the presence of both bromothiophene and chlorophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN2S/c16-15-6-5-12(20-15)11-18-7-9-19(10-8-18)14-4-2-1-3-13(14)17/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBONCDIVBCARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)Br)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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